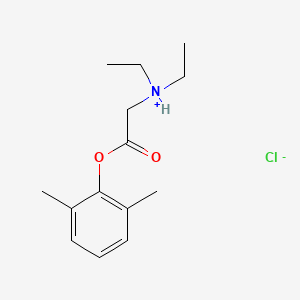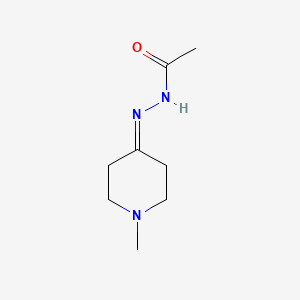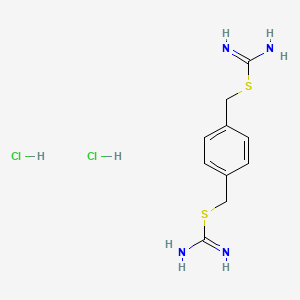
(+-)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bornane backbone with two p-fluorobenzyl groups attached to the nitrogen atom, making it a significant molecule in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide typically involves the reaction of bornane derivatives with p-fluorobenzyl halides under specific conditions. The process often includes:
Starting Materials: Bornane derivatives and p-fluorobenzyl halides.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvents: Common solvents used include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(p-fluorobenzyl)trisulfide: Known for its antitumor activity.
4-Fluorobenzyl chloride: Used as a precursor in organic synthesis.
N(1)-p-fluorobenzyl-cymserine: Investigated as an inhibitor of specific enzymes.
Uniqueness
(±)-endo-N,N-Bis(p-fluorobenzyl)-2-bornanamine hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
24629-74-1 |
|---|---|
Molecular Formula |
C24H30ClF2N |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
bis[(4-fluorophenyl)methyl]-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C24H29F2N.ClH/c1-23(2)19-12-13-24(23,3)22(14-19)27(15-17-4-8-20(25)9-5-17)16-18-6-10-21(26)11-7-18;/h4-11,19,22H,12-16H2,1-3H3;1H |
InChI Key |
WMORTIKYLKQLKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH+](CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)









